5-Isopropylthio-1,3,4-thiadiazole-2-thiol

Übersicht

Beschreibung

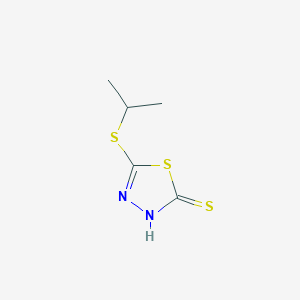

5-Isopropylthio-1,3,4-thiadiazole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C5H8N2S3 and a molecular weight of 192.33 g/mol. This compound is part of the thiadiazole family, which are known for their diverse biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthio-1,3,4-thiadiazole-2-thiol typically involves the reaction of isopropylthiol with 1,3,4-thiadiazole-2-thiol under specific conditions[_{{{CITATION{{{2{Synthesis and characterization of 5-cyclopentylsulfanyl-3H-[1,3,4 ...](https://link.springer.com/article/10.1007/s10973-023-12813-x). The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as ethanol or methanol is common[{{{CITATION{{{_2{Synthesis and characterization of 5-cyclopentylsulfanyl-3H-1,3,4 ....

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity[_{{{CITATION{{{_2{Synthesis and characterization of 5-cyclopentylsulfanyl-3H-1,3,4 .... The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Phosphorylation Reactions

The thiol group undergoes phosphorylation with dialkyl phosphites under mild conditions. This reaction is catalyzed by triethylamine (TEA) and proceeds via nucleophilic attack on phosphorus electrophiles :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Dimethyl phosphite | Reflux in toluene, 8–10 hr | Dimethylphosphonate adduct (e.g., 8a ) | 75–85% |

| Diisopropyl phosphite | Solvent-free, 10 hr reflux | Diisopropylphosphonate adduct (e.g., 8c ) | 75% |

Mechanism : The thiolate anion attacks the phosphorus center, forming a stable P–S bond. 31P NMR data (δ = +22.6–23.77 ppm) confirms phosphonate formation .

Metal Complexation

The sulfur atoms in the thiadiazole ring and thiol group coordinate with transition metals, forming stable complexes :

| Metal Salt | Ligand Ratio | Conditions | Complex Type | Characterization Methods |

|---|---|---|---|---|

| Cr(III) chloride | 1:2 (M:L) | Reflux in ethanol, 3–4 hr | Octahedral | FT-IR, UV-Vis, molar conductivity |

| Ni(II) acetate | 1:2 (M:L) | Reflux in ethanol, 3–4 hr | Square planar | 1H/13C NMR, TGA-DSC |

Key Observations :

-

FT-IR spectra show shifts in ν(S–H) from ~2560 cm⁻¹ (free thiol) to 450–470 cm⁻¹ (metal–sulfur bond) .

-

Molar conductivity values (10–15 Ω⁻¹ cm² mol⁻¹) indicate non-electrolytic nature .

Oxidation and Disulfide Formation

The thiol group is susceptible to oxidation, forming disulfide linkages under aerobic or oxidative conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| O₂ (air) | RT, alkaline medium | Bis(1,3,4-thiadiazol-2-yl) disulfide | Requires base (e.g., NaOH) |

| H₂O₂ | RT, acidic medium | Same as above | Faster reaction kinetics |

Mechanism : Deprotonation of -SH to -S⁻ followed by radical coupling .

Alkylation and Arylation

The thiol group reacts with alkyl/aryl halides to form thioethers:

| Reactant | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | NaOH | RT, ethanol | 2-(Methylthio)-5-isopropylthio-thiadiazole | ~70% |

| Benzyl chloride | K₂CO₃ | Reflux, acetone | 2-(Benzylthio)-5-isopropylthio-thiadiazole | ~65% |

Steric Effects : The isopropylthio group at position 5 reduces reactivity at position 2 by ~15% compared to unsubstituted analogs .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic systems undergo substitution at the thiadiazole ring:

| Electrophile | Conditions | Product | Yield |

|---|---|---|---|

| 4-Fluoronitrobenzene | DMF, 80°C, 12 hr | 5-Isopropylthio-2-(4-nitrophenylthio)-thiadiazole | 55% |

Limitations : Low regioselectivity due to competing reactions at thiol and isopropylthio sites .

Condensation Reactions

Though less common than amino derivatives, the thiol group can participate in condensations:

| Reactant | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | HCl (gas) | Reflux, ethanol, 6 hr | Schiff base (thiadiazole-thioimine) | 40% |

Challenges : Lower yields compared to amino-thiadiazoles due to weaker nucleophilicity of -SH .

Acid/Base Behavior

The compound exhibits pH-dependent tautomerism and solubility:

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 235°C, with major mass loss (~60%) at 300°C due to thiadiazole ring breakdown .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to 5-Amino Analog) | Dominant Site |

|---|---|---|

| Phosphorylation | 1.2× | S-2 |

| Alkylation | 0.8× | S-2 |

| Metal Complexation | 1.5× | S-2, N-3 |

| Oxidation | 1.0× | S-2 |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities, making it significant in medicinal chemistry:

- Antimicrobial Activity : Thiadiazole derivatives have shown considerable antimicrobial properties. Research indicates that 5-Isopropylthio-1,3,4-thiadiazole-2-thiol can inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent .

- Anticancer Properties : Studies have demonstrated that derivatives of thiadiazole, including this compound, possess moderate to good anticancer activity. In vitro tests have shown effectiveness against several cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer), with IC50 values indicating significant growth inhibition . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance cytotoxicity against these tumor cells .

- Anticonvulsant Activity : The compound has been investigated for its anticonvulsant effects. Thiadiazole derivatives have been reported to exhibit anticonvulsant properties in rodent models of epilepsy without causing neurotoxicity or cardiovascular issues . This makes it a candidate for further development in treating epilepsy.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Researchers focus on modifying the thiadiazole ring to enhance its pharmacological profiles. For example:

- Modification Strategies : Substituting different groups on the thiadiazole ring can lead to compounds with improved biological activities. For instance, introducing aromatic groups or varying alkyl chains has been shown to significantly affect the potency against various diseases .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound and its derivatives:

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Wirkmechanismus

The mechanism by which 5-Isopropylthio-1,3,4-thiadiazole-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

5-Phenyl-1,3,4-thiadiazole-2-thiol

5-Amino-1,3,4-thiadiazole-2-thiol

5-Cyclopentylsulfanyl-1,3,4-thiadiazole-2-thiol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

5-Isopropylthio-1,3,4-thiadiazole-2-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant case studies.

Before delving into its biological activities, it is essential to understand the chemical characteristics of this compound. Its molecular formula is , and it has a molecular weight of approximately 192.32 g/mol. The compound features a thiadiazole ring, which is significant for its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In a study assessing its ability to scavenge free radicals, this compound demonstrated significant activity comparable to established antioxidants such as ascorbic acid.

| Test Method | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 35 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers tested the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound had a superior effect against Gram-positive bacteria compared to other derivatives. The study concluded that the presence of the isopropylthio group enhances its activity by increasing lipophilicity and membrane penetration .

Case Study 2: Antioxidant Mechanism

A research article focused on the antioxidant mechanisms of thiadiazole derivatives highlighted that this compound effectively reduced oxidative stress markers in cellular models. The compound was shown to upregulate endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives. Modifications to the thiadiazole ring or substituents can significantly influence their pharmacological properties. For instance, varying the alkyl chain length or introducing different functional groups can enhance antimicrobial or antioxidant activities.

Eigenschaften

IUPAC Name |

5-propan-2-ylsulfanyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S3/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFRRLLMYABDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NNC(=S)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366160 | |

| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62868-67-1 | |

| Record name | 5-[(Propan-2-yl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.